Scopine hydrochloride
Overview
Description
Scopine hydrochloride is a pharmaceutical preparation that contains ethyl formate, an inorganic, aromatic hydrocarbon . It is used as an active substance for the treatment of cancer and other diseases . It is also the metabolite of anisodine, which is a α1-adrenergic receptor agonist and used in the treatment of acute circulatory shock .
Synthesis Analysis
Scopine can be prepared by the hydrolysis of scopolamine . It can also be prepared in three steps from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone; the reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally a Prilezhaev epoxidation .Molecular Structure Analysis
The molecular formula of Scopine hydrochloride is C8H14ClNO2 .Physical And Chemical Properties Analysis
Scopine hydrochloride has a molecular weight of 155.19 . It is a solid substance that is soluble in DMSO and water .Scientific Research Applications
Anticholinergic Applications
Scopolamine hydrobromide, closely related to scopine hydrochloride, serves as an antimuscarinic agent primarily utilized for motion sickness prevention and treatment, and as a premedication to reduce bronchial and salivary secretions. Its effectiveness, however, brings attention to the central nervous system (CNS) depressant risks associated with overdose, highlighting the drug's potent anticholinergic properties (Corallo, Whitfield, & Wu, 2009).
Anxiolytic and Antidepressant Potential
Research indicates scopolamine's effectiveness in reducing symptoms of depression and anxiety, suggesting its potential as an anxiolytic agent. This is supported by studies utilizing zebrafish models, where scopolamine demonstrated dose-dependent anxiolytic effects, contrasting with the increased anxiety observed in rodents. This finding underscores the drug's clinical implications for treating anxiety and depression (Hamilton et al., 2017).
Cognitive Impairment Modeling
Scopolamine hydrobromide is employed in research as a standard for inducing memory impairments in healthy human and animal models, simulating cognitive deficits similar to aging. This application is critical for studying cholinergic memory deficits and exploring therapeutic avenues (Klinkenberg & Blokland, 2011).
Enzymatic Activity Influence
Drug Delivery Systems
Research into scopine hydrochloride's applications includes its use in enhancing drug delivery systems. For instance, its conjugation with other therapeutic agents has been studied for targeted drug delivery, demonstrating increased brain uptake efficiency. This highlights its potential in developing treatments for neurological conditions by facilitating drug penetration through the blood-brain barrier (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRAOXIMQHVCR-QYRWGYAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scopine hydrochloride | |
CAS RN |
85700-55-6 | |
Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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